Diethyl bromomalonate

organophosphorus chemistry oxidative bromination synthetic methodology

Diethyl bromomalonate (CAS 685-87-0) is an α-brominated malonate ester with molecular formula C₇H₁₁BrO₄ and molecular weight 239.06 g/mol. This compound exists as a colorless to pale yellow liquid with a boiling point of 233–235 °C (lit.) at atmospheric pressure, density of 1.402 g/mL at 25 °C, and refractive index n²⁰/D 1.451.

Molecular Formula C7H11BrO4
Molecular Weight 239.06 g/mol
CAS No. 685-87-0
Cat. No. B032926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl bromomalonate
CAS685-87-0
SynonymsBromomalonic Acid Diethyl Ester;  2-Bromomalonic Acid Diethyl Ester;  Diethyl 2-bromo-1,3-propanedioate;  Diethyl 2-Bromomalonate;  Diethyl 2-bromopropanedioate;  Diethyl Bromomalonate;  Diethyl α-Bromomalonate;  Ethyl Bromomalonate;  NSC 1985;  α-Bromomaloni
Molecular FormulaC7H11BrO4
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)Br
InChIInChI=1S/C7H11BrO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3
InChIKeyFNJVDWXUKLTFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Bromomalonate (CAS 685-87-0): Chemical Profile and Procurement Considerations


Diethyl bromomalonate (CAS 685-87-0) is an α-brominated malonate ester with molecular formula C₇H₁₁BrO₄ and molecular weight 239.06 g/mol . This compound exists as a colorless to pale yellow liquid with a boiling point of 233–235 °C (lit.) at atmospheric pressure, density of 1.402 g/mL at 25 °C, and refractive index n²⁰/D 1.451 . It serves as a versatile electrophilic synthon in organic synthesis, functioning both as an alkylating agent via nucleophilic substitution at the α-brominated carbon and as a precursor to malonate carbanions following deprotonation [1]. The compound is soluble in chloroform, ethanol, and ether, but does not mix well with water .

Why Diethyl Bromomalonate Cannot Be Casually Substituted in Synthetic Protocols


Procurement decisions involving α-halomalonates require careful differentiation, as substitution with a structurally similar analog can fundamentally alter reaction outcomes. Diethyl bromomalonate exhibits a unique reactivity profile that distinguishes it from its chloro-, fluoro-, and unsubstituted counterparts. Unlike diethyl chloromalonate, diethyl bromomalonate undergoes base-catalyzed halogen exchange reactions—a property that can be either detrimental or synthetically exploitable depending on the application [1]. Compared to diethyl fluoromalonate and diethyl chloromalonate, the brominated derivative shows markedly lower conversion in certain enantioselective transformations [2]. Furthermore, in oxidative systems such as phosphine oxide-mediated reactions, diethyl bromomalonate delivers high product yields (94%) while the chloro analog fails to react entirely (0% yield) [3]. These quantifiable differences underscore that α-halomalonates are not interchangeable commodities, and generic substitution without validation risks synthetic failure.

Quantitative Differentiation Evidence: Diethyl Bromomalonate vs. Halogenated Malonate Analogs


Superior Reactivity in Phosphine Oxide-Mediated Bromination: DEBM Outperforms DECM and NBS

In a comparative study of halogen sources for phosphine oxide-mediated reactions, diethyl bromomalonate (DEBM) demonstrated significantly superior performance relative to diethyl chloromalonate (DECM) and N-bromosuccinimide (NBS) [1]. Under identical reaction conditions with phosphine oxide 4•[O], DEBM afforded the desired product in 94% yield (84% isolated yield at 0.4 mmol scale). In direct contrast, DECM produced 0% yield, and NBS gave only 10% yield [1]. This 94% absolute yield differential between DEBM and DECM under the same conditions establishes DEBM as the uniquely effective halogen source for this transformation class.

organophosphorus chemistry oxidative bromination synthetic methodology

Base-Catalyzed Halogen Exchange: Critical Reactivity Distinction Between Bromomalonates and Chloromalonates

A fundamental reactivity difference between diethyl bromomalonate and diethyl chloromalonate lies in their behavior toward base-catalyzed halogen exchange [1]. Chloromalonates, in contrast to bromomalonates, do not undergo base-catalyzed halogen exchange reactions under standard cyclopropanation conditions [1]. This distinction is critical for sequential functionalization strategies where halogen retention is required for subsequent synthetic steps. The authors explicitly leveraged this difference to develop a method for sequential fullerenylation of bis-malonates, using chloromalonates to prevent unwanted halogen scrambling during nucleophilic cyclopropanation of [6,6] double bonds of C₆₀ [1].

fullerene chemistry cyclopropanation halogen exchange reaction selectivity

Limited Utility in Specific Enantioselective Transformations: Quantitative Conversion Comparison

In a systematic evaluation of α-halomalonates for enantioselective transformations, diethyl bromomalonate exhibited markedly lower conversion compared to its chloro and fluoro analogs [1]. Under identical reaction conditions, diethyl 2-chloromalonate achieved 95% conversion with >25:1 diastereomeric ratio and 98:2 enantiomeric ratio [1]. Diethyl 2-fluoromalonate showed 40% conversion with 99:1 enantiomeric ratio [1]. In contrast, diethyl 2-bromomalonate conversion was below 5%—a threshold insufficient for product isolation or further characterization [1]. This >90 percentage point conversion differential between chloro and bromo analogs under identical conditions quantifies the substantial reactivity gap.

enantioselective synthesis halomalonate reactivity catalyst screening

Domino 1,6-Addition/O-Alkylation: DEBM Delivers Excellent to Near-Quantitative Yields

Diethyl bromomalonate participates in a K₂CO₃-promoted domino 1,6-addition/O-alkylation reaction with ortho-hydroxyphenyl-substituted para-quinone methides to afford 3-aryl 2,3-dihydrobenzofurans [1]. The reaction proceeds under simple and mild conditions, producing a variety of new compounds in excellent yields up to 99% [1]. While this study does not provide direct comparator data against other α-halomalonates in the same system, the near-quantitative yield establishes DEBM as a highly efficient reagent for constructing 2,3-dihydrobenzofuran scaffolds—a privileged structure in antifungal, insecticidal, and antitrypanosomal agents [1].

domino reaction dihydrobenzofuran synthesis para-quinone methide heterocycle synthesis

Commercial Purity Specification Variability: Procurement-Grade Differentiation

Commercial sources offer diethyl bromomalonate at multiple purity grades with distinct analytical specifications, directly impacting procurement decisions for different application requirements [1]. Available grades include: ≥85.0% (GC) with NMR confirmation [1]; 92% assay ; 95% minimum purity specification ; and 98% minimum purity with HPLC verification and moisture content ≤0.5% [2]. For applications requiring rigorous impurity control—such as pharmaceutical intermediate synthesis where trace brominated byproducts could affect downstream API purity—the 98% HPLC-verified grade with controlled moisture specification provides measurable quality assurance. For exploratory synthetic methodology development, the ≥85.0% grade may offer sufficient purity at lower procurement cost.

reagent procurement purity specification quality control vendor comparison

Regioselective Cyclopropanation of Endohedral Metallofullerenes: [6,6] vs [5,6] Bond Selectivity

Diethyl bromomalonate demonstrates pronounced regioselectivity in the cyclopropanation of trimetallic nitride endohedral metallofullerenes [1][2]. When Y₃N@C₈₀ was cyclopropanated with diethyl bromomalonate, addition occurred exclusively at a [6,6] double bond—the same regioselectivity observed for 1,3-dipolar cycloaddition of N-ethylazomethine ylide to the same substrate [1]. This result stands in pronounced contrast to Sc₃N@C₈₀, for which all reported derivatives add completely regioselectively to [5,6] double bonds [1]. Importantly, attempts to perform the identical cyclopropanation reaction on Sc₃N@C₈₀ failed to yield any identifiable products [2]. This differential reactivity—successful reaction with Y₃N@C₈₀ yielding [6,6] adducts versus complete failure with Sc₃N@C₈₀—demonstrates that diethyl bromomalonate can distinguish between endohedral metallofullerene substrates with different encapsulated metal clusters.

endohedral metallofullerene regioselective cyclopropanation materials chemistry surface functionalization

Validated Application Scenarios for Diethyl Bromomalonate (CAS 685-87-0) in Research and Industrial Synthesis


Phosphine Oxide-Mediated Oxidative Bromination for Organophosphorus Compound Synthesis

Based on direct comparative evidence, diethyl bromomalonate is uniquely effective as a halogen source in phosphine oxide-mediated bromination reactions, delivering 94% yield where the chloro analog (DECM) yields 0% and NBS yields only 10% [1]. This application is particularly relevant for synthetic laboratories developing organophosphorus compounds where high-yielding oxidative bromination is required. Procurement should prioritize DEBM over alternative halogen sources when working with phosphine oxide substrates [1].

Domino Cyclization for 2,3-Dihydrobenzofuran Scaffold Construction

Diethyl bromomalonate enables efficient synthesis of 3-aryl 2,3-dihydrobenzofurans via K₂CO₃-promoted domino 1,6-addition/O-alkylation with ortho-hydroxyphenyl-substituted para-quinone methides, achieving yields up to 99% under mild conditions [2]. This application is validated for medicinal chemistry programs targeting antifungal, insecticidal, or antitrypanosomal agents where the dihydrobenzofuran core is a privileged pharmacophore [2].

Fullerene and Endohedral Metallofullerene Cyclopropanation for Materials Chemistry

Diethyl bromomalonate serves as an effective reagent for regioselective cyclopropanation of fullerene derivatives, adding exclusively at [6,6] double bonds on Y₃N@C₈₀ endohedral metallofullerenes [3][4]. For applications where halogen exchange reactivity is undesirable—such as sequential fullerenylation strategies requiring halogen retention—the evidence indicates chloromalonates should be selected instead, as they do not undergo base-catalyzed halogen exchange [5]. This reactivity distinction guides reagent selection in fullerene functionalization projects.

Pharmaceutical Intermediate Synthesis Requiring Controlled Purity Specifications

For pharmaceutical and fine chemical applications where trace impurities can impact downstream product quality, diethyl bromomalonate is commercially available in HPLC-verified 98% purity grade with moisture content ≤0.5% [6]. This specification supports applications in barbiturate synthesis, vitamin B1/B6 production, and other pharmaceutical intermediate preparations where reagent purity directly correlates with final API quality . For exploratory research, lower-purity grades (≥85.0% or 92%) may provide cost-effective alternatives [7].

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